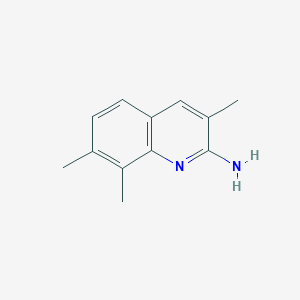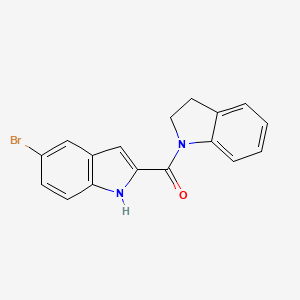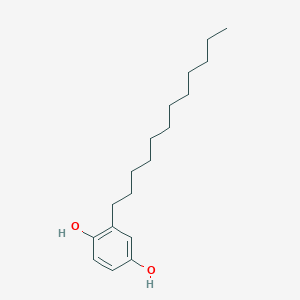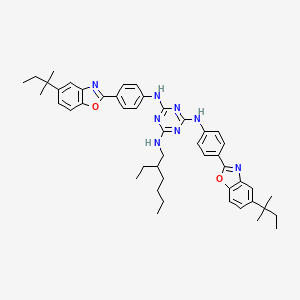![molecular formula C12H15Cl2NO B14154488 N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide CAS No. 55399-02-5](/img/structure/B14154488.png)
N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide is an organic compound with the molecular formula C11H13Cl2NO It is characterized by the presence of two chloromethyl groups and a methyl group attached to a phenyl ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide typically involves the chloromethylation of 5-methyl-2,4-dimethylbenzylamine followed by acylation. The reaction conditions often include the use of formaldehyde and hydrochloric acid for the chloromethylation step, and acetic anhydride for the acylation step. The process can be summarized as follows:
Chloromethylation: 5-methyl-2,4-dimethylbenzylamine is reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl groups.
Acylation: The resulting intermediate is then acylated using acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]formamide
- N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]propionamide
- N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]butyramide
Uniqueness
N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide is unique due to its specific substitution pattern and the presence of both chloromethyl and acetamide groups
Propiedades
Número CAS |
55399-02-5 |
|---|---|
Fórmula molecular |
C12H15Cl2NO |
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-8-3-12(7-15-9(2)16)11(6-14)4-10(8)5-13/h3-4H,5-7H2,1-2H3,(H,15,16) |
Clave InChI |
GQNACQWGEOVZSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CCl)CCl)CNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
![8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14154407.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14154410.png)

![4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one](/img/structure/B14154418.png)

![N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide](/img/structure/B14154449.png)





![1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine](/img/structure/B14154505.png)
![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
